PLX-4720

概要

説明

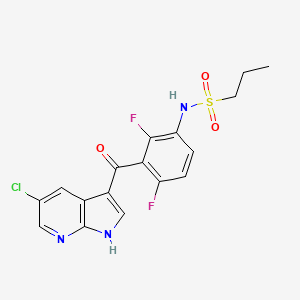

PLX-4720 is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core, a difluorophenyl group, and a sulfonamide moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of PLX-4720 typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine core.

Introduction of the Chlorine Atom: Chlorination of the pyrrolo[2,3-b]pyridine core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Difluorophenyl Group: This step involves a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

化学反応の分析

Types of Reactions

PLX-4720 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom in the pyrrolo[2,3-b]pyridine core can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

科学的研究の応用

Scientific Research Applications

-

Melanoma Treatment

- PLX-4720 has shown substantial efficacy in treating melanoma cells harboring the B-Raf V600E mutation. In xenograft models, this compound administration resulted in significant tumor regression and prolonged survival rates without notable toxicity .

- Clinical trials have indicated that patients with B-Raf V600E-positive melanoma experienced tumor shrinkage and improved outcomes following treatment with this compound .

-

Thyroid Cancer

- Research indicates that this compound effectively reduces cell proliferation, migration, and invasion in thyroid cancer cell lines with the B-Raf V600E mutation. In particular, it inhibits the secretion of CXCL8, a chemokine involved in tumor progression, thereby impacting the tumor microenvironment positively .

- In vivo studies demonstrated that this compound treatment led to reduced aggressiveness of thyroid tumors and upregulation of differentiation markers .

- Colon Cancer

-

Combination Therapies

- Ongoing research is exploring the potential of combining this compound with other therapeutic agents to overcome resistance mechanisms observed in various cancers. For instance, studies are investigating its synergistic effects when used alongside immune checkpoint inhibitors or other targeted therapies .

Case Studies

作用機序

The mechanism of action of PLX-4720 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context in which the compound is used.

類似化合物との比較

Similar Compounds

5-Chloro-1H-pyrrolo[2,3-b]pyridine: Shares the pyrrolo[2,3-b]pyridine core but lacks the difluorophenyl and sulfonamide groups.

N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)methanesulfonamide: Similar structure but with a methanesulfonamide group instead of a propane-1-sulfonamide group.

Uniqueness

The uniqueness of PLX-4720 lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

生物活性

PLX-4720 is a selective inhibitor of the B-Raf kinase, particularly effective against the B-Raf V600E mutation commonly found in various cancers, including melanoma and thyroid cancer. Its biological activity has been extensively studied, revealing significant effects on tumor growth, cell migration, and the tumor microenvironment.

This compound primarily functions by inhibiting the B-Raf V600E mutant protein, which leads to downstream effects on the mitogen-activated protein kinase (MAPK) signaling pathway. This inhibition results in reduced phosphorylation of ERK1/ERK2, crucial mediators in cell proliferation and survival.

Key Findings:

- Inhibition of ERK Activity : this compound significantly reduces phospho-ERK levels in cells harboring the B-Raf V600E mutation. For instance, treatment with 10 μM this compound resulted in over 90% reduction of phospho-ERK levels within one hour in thyroid cancer cell lines like 8505c .

- Effect on Cell Proliferation : In vitro studies demonstrated that this compound treatment led to a marked decrease in cell proliferation rates. For example, in 8505c cells, BrdU uptake was significantly lower after this compound treatment compared to controls .

| Concentration (μM) | Phospho-ERK Reduction (%) | BrdU Uptake (%) |

|---|---|---|

| 1 | ~90 | 18.4 ± 1.4 |

| 10 | ~90 | 3.7 ± 1.2 |

Melanoma Studies

In preclinical models of melanoma, this compound has shown substantial antitumor activity:

- Tumor Size Reduction : In single mutant mouse models treated with this compound, tumor sizes decreased by approximately 20%, while control tumors increased by over 50% .

- Immune Response Modulation : Interestingly, while this compound reduced T-cell infiltration in some models, it also stimulated host antitumor immune responses through mechanisms involving CD40L and IFNγ signaling pathways .

Thyroid Cancer Studies

This compound's effects have also been studied in thyroid cancer cell lines:

- Cell Migration and Invasion : Treatment with this compound inhibited both basal and CXCL8-induced cell migration in BRAF V600E mutated thyroid cancer cells like BCPAP and 8505C but had no significant effect on TPC-1 cells with wild-type B-Raf .

| Cell Line | Migration Reduction (Cells/Field) |

|---|---|

| BCPAP | Significant |

| 8505C | Significant |

| TPC-1 | Not Significant |

Resistance Mechanisms

Despite its efficacy, resistance to this compound can develop, often mediated by alternative signaling pathways such as AKT. Studies have shown that tumors can resume growth after an initial response to treatment due to compensatory mechanisms activating alternative survival pathways .

Case Study: Melanoma Patient Response

A patient with advanced melanoma harboring the BRAF V600E mutation was treated with this compound. Initial scans showed a significant reduction in tumor size after six weeks of therapy. However, after three months, the patient exhibited signs of disease progression attributed to acquired resistance mechanisms.

Case Study: Thyroid Cancer Treatment

In a cohort study involving patients with BRAF V600E positive thyroid cancer treated with this compound, a majority experienced a reduction in tumor aggressiveness and improved differentiation markers. However, some patients demonstrated paradoxical ERK activation leading to worsened outcomes .

特性

IUPAC Name |

N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDJQTHVDDOVHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238711 | |

| Record name | PLX-4720 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918505-84-7 | |

| Record name | N-[3-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918505-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PLX-4720 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918505847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PLX-4720 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06999 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PLX-4720 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLX-4720 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQY31RO8HA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of PLX4720?

A1: PLX4720 is a potent and selective inhibitor of the BRAFV600E mutant kinase. [] It exhibits a high degree of selectivity for BRAFV600E compared to wild-type BRAF and other kinases. []

Q2: What are the downstream effects of PLX4720 treatment in BRAFV600E-mutant cells?

A2: PLX4720 treatment leads to potent inhibition of ERK phosphorylation, which is a key downstream effector of BRAF signaling. [] This inhibition disrupts the MAPK pathway, leading to cell cycle arrest and apoptosis in BRAFV600E-positive cells. []

Q3: Does PLX4720 affect BRAF wild-type cells?

A3: PLX4720 demonstrates a high degree of selectivity for BRAFV600E and its cytotoxic effects are exclusive to cells bearing the V600E allele. [] In cells lacking oncogenic BRAF, PLX4720 does not significantly inhibit ERK phosphorylation. []

Q4: Does PLX4720 induce apoptosis in all BRAFV600E-mutant cancers?

A4: While effective in many cases, PLX4720 alone does not consistently induce robust apoptosis in all BRAFV600E-mutant cancers. [] For example, in a study using BRAFV600E/PTEN−/− melanomas, PLX4720 treatment significantly reduced tumor growth but did not lead to substantial cell death within the tumors. []

Q5: What are the known resistance mechanisms to PLX4720?

A5: Multiple mechanisms of resistance to PLX4720 have been identified, including:

- Reactivation of the ERK1/2 pathway: This can occur through various mechanisms, such as acquisition of NRAS mutations, [, ] upregulation of CRAF and SHOC2, [] and activation of alternate tyrosine kinase signaling pathways. []

- Loss of PTEN expression: PTEN loss can lead to increased AKT signaling, which counteracts the pro-apoptotic effects of PLX4720 and suppresses BIM expression, a critical mediator of apoptosis. []

- Oncogenic PIK3CA mutations: These mutations can confer resistance to PLX4720-induced apoptosis, potentially by activating the PI3K pathway and counteracting the inhibitory effects on MEK. []

Q6: What are some strategies to overcome resistance to PLX4720?

A6: Several strategies are being explored to overcome resistance:

- Combination therapy: Combining PLX4720 with other targeted agents, such as MEK inhibitors (e.g., AZD6244), [] PI3K inhibitors, [] SRC inhibitors (e.g., dasatinib), [] or the multi-tyrosine kinase inhibitor ponatinib [] has shown promise in preclinical models.

- Targeting the tumor microenvironment: Strategies that modulate the tumor microenvironment, such as anti-angiogenic therapy with bevacizumab, may enhance the antitumor effects of PLX4720 and delay the onset of resistance. []

- Immunotherapy: Combining PLX4720 with immunotherapies, such as anti-CCL2 antibodies or agonistic anti-CD137 antibodies, may enhance antitumor activity, particularly in models where PLX4720 alone has limited efficacy. []

Q7: What types of in vitro models have been used to study PLX4720?

A7: Researchers have utilized a variety of in vitro models to investigate PLX4720, including:

- Human cancer cell lines: A wide range of human cancer cell lines, including melanoma, thyroid cancer, and colorectal cancer cell lines harboring BRAFV600E mutations, have been used to assess the effects of PLX4720 on cell proliferation, apoptosis, cell cycle progression, and signaling pathways. [, , , , , , , , , , , , , ]

- Isogenic cell lines: These cell lines, which differ only in the presence or absence of a specific genetic modification (e.g., BRAFV600E mutation or PTEN knockout), have been valuable tools for dissecting the specific effects of PLX4720 and understanding resistance mechanisms. [, ]

- 3D cell culture models: These models, such as organotypic cell culture and spheroid cultures, better mimic the in vivo tumor microenvironment and have been used to assess drug penetration, resistance mechanisms, and the effects of combination therapies. [, , , ]

Q8: What preclinical animal models have been used to evaluate PLX4720?

A8: PLX4720 has been extensively studied in preclinical animal models, including:

- Mouse xenograft models: Human tumor cells, including melanoma, thyroid cancer, and colorectal cancer cells, have been implanted into immunocompromised mice to assess the in vivo efficacy of PLX4720, alone or in combination with other therapies. [, , , , , , , ]

- Genetically engineered mouse models (GEMMs): These models, such as the Tyr::CreERT2PTENF−/−BRAFF-V600E/+ inducible melanoma mice, allow for the study of PLX4720 in a more physiologically relevant context, mimicking the development and progression of BRAFV600E-driven cancers in humans. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。